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Compound of Interest

Compound Name:
2-Methyl-3-morpholin-4-

ylpropanenitrile

CAS No.: 825615-37-0

Cat. No.: B1317575

Get Quote

Executive Summary
In drug discovery and organic synthesis, the choice between morpholine and piperidine

scaffolds often dictates the physicochemical profile of the final molecule.

Piperidine is the "powerhouse" nucleophile: it reacts rapidly with acrylonitrile to form 3-

(piperidin-1-yl)propanenitrile, yielding a highly basic (pKa ~11) and lipophilic product.

Morpholine is the "modulator": its reaction is slower due to the electron-withdrawing oxygen

atom. The resulting 3-morpholinopropanenitrile is less basic (pKa ~8.3), more hydrophilic,

and generally offers superior metabolic stability.

Key Decision Matrix:

Feature Piperidine Propanenitrile Morpholine Propanenitrile

| Reaction Kinetics | Fast (
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faster) | Moderate to Slow | | Nucleophilicity | High (Strong donor) | Moderate (Inductive
withdrawal by O) | | Product Basicity (pKa) | ~11.2 (Highly Basic) | ~8.3 (Weakly Basic) | |
Lipophilicity (LogP) | Higher (More permeable) | Lower (Better solubility) | | Metabolic Stability |
Prone to oxidation (CYP450) | Enhanced (O-atom blocks metabolism) |[1][2]

Mechanistic Foundation: The Electronic "Tug-of-
War"
The reactivity difference stems fundamentally from the heteroatom at the 4-position of the ring.

The Inductive Effect (-I)
Piperidine: Contains a methylene (-CH₂-) group at the 4-position. This group is electronically

neutral to slightly electron-donating via hyperconjugation. The nitrogen lone pair is high-

energy and available for nucleophilic attack.

Morpholine: Contains an oxygen atom (-O-) at the 4-position.[3] Oxygen is highly

electronegative, exerting a strong negative inductive effect (-I) through the sigma bond

framework. This pulls electron density away from the nitrogen atom, stabilizing the lone pair

and making it less available for reaction (lower nucleophilicity) and harder to protonate (lower

basicity).

Steric Considerations
Both molecules exist predominantly in a chair conformation. The steric bulk around the nitrogen

is similar, meaning electronic effects, not steric hindrance, drive the reactivity difference in

Michael additions to small electrophiles like acrylonitrile.
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Figure 1: Mechanistic comparison of electronic effects driving nucleophilicity.

Synthesis & Kinetics: The Michael Addition
The synthesis of these propanenitriles involves the aza-Michael addition of the secondary

amine to acrylonitrile. This reaction is atom-economical and typically requires no catalyst for

piperidine, whereas morpholine may benefit from mild catalysis or heat.

Reaction Equation
Comparative Kinetics Data
Experimental kinetic studies on similar Michael acceptors (

-cyano-stilbenes) reveal a distinct hierarchy.

Piperidine: Reacts rapidly. In comparative studies, piperidine is often used as the reference

standard for high nucleophilicity.

Morpholine: Reacts significantly slower. Kinetic data indicates morpholine's rate constant (

) is typically 2-5 times lower than piperidine in polar aprotic solvents, and the gap widens in
protic solvents where the morpholine nitrogen is less capable of breaking solvation shells.

Experimental Protocol (Standardized)
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This protocol is designed to be self-validating. If the reaction does not exotherm (generate

heat) upon mixing piperidine, your reagents may be wet or impure.

Materials:

Amine (Morpholine or Piperidine): 1.0 eq

Acrylonitrile: 1.1 eq (Excess drives reaction to completion)

Solvent: Ethanol (or neat for Piperidine)[4]

Temperature: 0°C to Room Temp (Piperidine); Reflux (Morpholine)

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with 1.0 equivalent of the amine in Ethanol (2M

concentration).

Addition: Cool to 0°C. Add 1.1 equivalents of acrylonitrile dropwise over 20 minutes.

Observation: Piperidine addition will be noticeably exothermic. Morpholine will generate

mild to negligible heat.

Reaction:

Piperidine: Stir at Room Temperature for 1-3 hours.

Morpholine: Heat to mild reflux (60-70°C) for 4-6 hours to ensure >95% conversion.

Workup: Concentrate in vacuo to remove ethanol and excess acrylonitrile.

Purification: Both products are typically oils that can be distilled under high vacuum.

3-piperidinopropanenitrile: BP ~100°C @ 10 mmHg.

3-morpholinopropanenitrile: BP ~120°C @ 10 mmHg.
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Once synthesized, the propanenitrile scaffold serves as a versatile intermediate. The ring type

strongly influences the properties of the final drug candidate.

Physical Property Comparison
Property 3-Piperidinopropanenitrile

3-
Morpholinopropanenitrile

CAS Number 3032-32-4 4542-47-6

Physical State Colorless Liquid Colorless to Pale Yellow Liquid

Boiling Point ~85-90°C (0.5 Torr) ~88-90°C (0.5 Torr)

Basicity (pKa) ~11.2 ~8.3

Water Solubility Moderate High (Miscible)

Downstream Transformations
The nitrile group (-CN) is a "masked" amine or acid.

Hydrogenation (to Diamines):

Reaction:

Challenge: Primary amines can react with intermediates to form secondary amines

(dimers).

Effect of Ring:Piperidine derivatives are more prone to "poisoning" acidic catalysts due to

their high basicity. Morpholine derivatives are easier to handle in acidic hydrogenation

media (e.g., Raney Nickel in Acetic Acid).

Hydrolysis (to Acids/Amides):

Reaction:

Effect of Ring: The inductive withdrawal of the morpholine oxygen makes the nitrile carbon

slightly more electrophilic, potentially accelerating alkaline hydrolysis compared to the

piperidine analog. However, the high basicity of the piperidine nitrogen can sometimes
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facilitate intramolecular delivery of water (general base catalysis) if the chain length

allows, though less likely in a flexible propyl chain.

Metabolic Stability (The "Drug-Like" Factor)
Piperidine: Susceptible to oxidation at the

-carbon (next to N) by CYP450 enzymes, leading to ring opening or lactam formation.

Morpholine: The oxygen atom blocks oxidation at the 4-position and electronically

deactivates the

-carbons. This makes morpholine a preferred "bioisostere" to improve the metabolic half-life (

) of a drug candidate.

Decision Support Visualization
Use this logic flow to select the correct scaffold for your application.
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Figure 2: Strategic selection guide for medicinal chemistry applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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